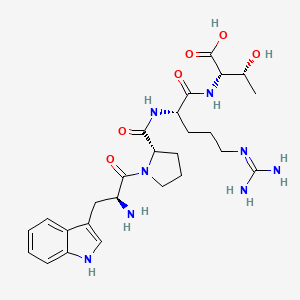

L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine

Description

Chemical Identity and Nomenclature

The peptide L-tryptophyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-threonine comprises four amino acid residues with distinct modifications. Its systematic IUPAC name is derived from the sequence:

- L-Tryptophan (indole-containing side chain)

- L-Proline (cyclic secondary amine)

- N⁵-(diaminomethylidene)-L-ornithine (modified ornithine with guanidino group)

- L-Threonine (β-hydroxylated side chain)

The N⁵-(diaminomethylidene) modification on ornithine introduces a guanidine moiety, structurally analogous to arginine but with distinct stereoelectronic properties. This modification is denoted in IUPAC nomenclature as N~5~-(diaminomethylidene)-L-ornithine, reflecting the substitution at the δ-nitrogen position.

Molecular Formula : C₃₃H₅₀N₁₀O₈

SMILES Notation :

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](Cc2c[nH]c3c2cccc3)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)O)N

This linear notation encodes stereochemistry and connectivity, highlighting the proline ring (CCC[C@H]1) and tryptophan indole (c2c[nH]c3c2cccc3).

Historical Context of Tetrapeptide Research

Tetrapeptides have been pivotal in elucidating structure-activity relationships in bioactive molecules. Early studies on tuftsin (Thr-Lys-Pro-Arg) demonstrated how tetrapeptides modulate immune responses through macrophage activation. Similarly, endomorphins (Tyr-Pro-Trp-Phe-NH₂) revealed the critical role of aromatic residues in opioid receptor binding.

The inclusion of N⁵-modified ornithine in this peptide parallels developments in arginine mimetics, such as pbf-protected arginine (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-D-arginine), used to enhance protease resistance in synthetic peptides. These historical advances underscore the strategic use of non-proteinogenic residues to fine-tune peptide stability and target affinity.

Biological Relevance of Non-Proteinogenic Amino Acid Components

The N⁵-(diaminomethylidene)-L-ornithine residue distinguishes this peptide from conventional sequences. Unlike proteinogenic arginine, this modification:

- Alters pKa : The guanidino group’s pKa (~12.5) enhances cationic character at physiological pH, potentially improving interactions with anionic membranes or nucleic acids.

- Constrains Flexibility : The planar guanidine group restricts side-chain rotation, favoring specific binding geometries.

- Resists Degradation : Non-proteinogenic residues often evade recognition by proteases, extending biological half-life.

Comparative studies of ornithine derivatives in antimicrobial peptides (e.g., polymyxins) suggest that such modifications balance hydrophobicity and charge for membrane permeation. Similarly, the tryptophan-proline-threonine sequence may confer amphipathic properties, enabling interactions with lipid bilayers or protein pockets.

Properties

CAS No. |

798540-92-8 |

|---|---|

Molecular Formula |

C26H38N8O6 |

Molecular Weight |

558.6 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C26H38N8O6/c1-14(35)21(25(39)40)33-22(36)19(8-4-10-30-26(28)29)32-23(37)20-9-5-11-34(20)24(38)17(27)12-15-13-31-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-21,31,35H,4-5,8-12,27H2,1H3,(H,32,37)(H,33,36)(H,39,40)(H4,28,29,30)/t14-,17+,19+,20+,21+/m1/s1 |

InChI Key |

GLJOPXPEJFXTRD-KUJASMOPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Teprotide was first synthesized in 1970 by Ondetti et al. The synthesis involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques . The process includes the coupling of protected amino acids, followed by deprotection and purification steps to obtain the final product .

Industrial Production Methods

Industrial production of teprotide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Teprotide undergoes various chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various amino acid derivatives and coupling reagents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .

Scientific Research Applications

L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine exhibits a range of biological activities that make it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs show significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that modifications in the structure can enhance the compound's efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound have revealed promising results against multiple cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, indicating potential for development as an anticancer agent.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in critical metabolic pathways. For example, related compounds have shown inhibitory effects on acetylcholinesterase, which is significant in the context of neurodegenerative diseases.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Antimicrobial Treatments

Given its antimicrobial properties, this compound could be developed into novel antimicrobial agents to combat resistant bacterial strains. The structure-activity relationship (SAR) studies are essential to optimize its efficacy.

Cancer Therapy

The selective cytotoxicity observed in cancer cell lines positions this compound as a candidate for further development in cancer therapy. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic index.

Neurological Disorders

As an enzyme inhibitor, this compound might be explored for its potential in treating neurodegenerative conditions by modulating neurotransmitter levels.

Research Findings and Case Studies

A series of studies have been conducted to assess the biological activity and therapeutic potential of this compound:

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of structurally related compounds, establishing a correlation between specific structural features and enhanced biological activity against resistant strains .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests revealed that compounds similar to this compound exhibited IC50 values indicative of potent anticancer activity, suggesting a pathway for further drug development .

Mechanism of Action

Teprotide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, teprotide reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of teprotide include the active site of ACE, where it binds and prevents the enzyme’s activity .

Comparison with Similar Compounds

Key Similarities:

- N⁵-(diaminomethylidene) Modification: Both L-Tryptophyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-threonine and the heptapeptide L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithine (CAS 88171-14-6) share the N⁵-(diaminomethylidene) group on ornithine. This modification likely confers similar metal-chelating properties or stability under physiological conditions.

- Proline Residues : Both compounds contain proline, which restricts peptide flexibility and may promote specific secondary structures (e.g., β-turns).

Key Differences:

Research Findings and Limitations

- Limited Direct Studies: No peer-reviewed studies specifically addressing L-Tryptophyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-threonine were identified. Research on analogous N⁵-modified ornithine peptides is sparse, though guanidino-group modifications are known to enhance metal binding in other systems.

- In contrast, the heptapeptide’s repeated lysine residues imply possible use in polycationic delivery systems .

Biological Activity

L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide that has garnered attention for its potential biological activities. This article delves into its synthesis, biological functions, and implications in various fields of research.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

- Activation of Amino Acids : Using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

- Coupling Reaction : The activated amino acids are coupled to the growing chain.

- Deprotection : Protective groups are removed to allow subsequent additions.

- Cleavage from Resin : The final peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA) .

2.1 Biological Functions

Research indicates that this compound exhibits several biological activities, including:

- Cell Signaling : It plays a role in modulating cellular signaling pathways, potentially influencing cellular responses to stress and apoptosis .

- Heat Shock Protein Induction : Studies have shown that threonine can enhance the expression of heat shock proteins (HSPs), which are crucial for cellular protection under stress conditions .

2.2 Mechanistic Insights

The compound's mechanism of action involves interaction with specific receptors or enzymes, modulating their activity. For instance, it may influence pathways related to:

- Cellular Stress Response : By enhancing HSP expression, it may protect cells from damage during stress .

- Metabolic Regulation : Its structure allows it to participate in metabolic processes, possibly affecting amino acid metabolism and transport .

3.1 Case Study: Heat Shock Proteins

A significant study demonstrated that treatment with threonine increased cytoplasmic HSP25 by 225% under certain conditions, indicating a protective role against cellular injury . This suggests that this compound could be beneficial in therapeutic contexts where cellular protection is critical.

3.2 Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine | Contains phenylalanine and lysine | Different amino acid composition alters biological activity |

| Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithine | Incorporates tyrosine and methionine | Variation in amino acid sequence influences stability and interaction profiles |

This table illustrates how variations in amino acid composition can significantly impact biological activity and potential applications .

4. Applications in Medicine and Research

The potential applications of this compound span several fields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.